molecular formula C22H18O B13130893 1-[9-(2-Methylphenyl)-9H-fluoren-9-YL]ethan-1-one CAS No. 88172-50-3

1-[9-(2-Methylphenyl)-9H-fluoren-9-YL]ethan-1-one

Cat. No.: B13130893
CAS No.: 88172-50-3
M. Wt: 298.4 g/mol
InChI Key: XLZASEAVVQCLOV-UHFFFAOYSA-N
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Description

1-(9-(o-Tolyl)-9H-fluoren-9-yl)ethanone is an organic compound characterized by a fluorenyl group substituted with an o-tolyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(9-(o-Tolyl)-9H-fluoren-9-yl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses fluorenone and o-tolyl chloride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(9-(o-Tolyl)-9H-fluoren-9-yl)ethanone can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(9-(o-Tolyl)-9H-fluoren-9-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) to yield the corresponding alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions:

    Oxidation: KMnO4 in an alkaline medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: HNO3 for nitration, Br2 in acetic acid for bromination.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(9-(o-Tolyl)-9H-fluoren-9-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(9-(o-Tolyl)-9H-fluoren-9-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects.

Comparison with Similar Compounds

  • 1-(9-Phenyl-9H-fluoren-9-yl)ethanone
  • 1-(9-(p-Tolyl)-9H-fluoren-9-yl)ethanone
  • 1-(9-(m-Tolyl)-9H-fluoren-9-yl)ethanone

Comparison: 1-(9-(o-Tolyl)-9H-fluoren-9-yl)ethanone is unique due to the ortho-substitution on the tolyl group, which can influence its reactivity and interaction with other molecules. This structural feature may impart distinct physical and chemical properties compared to its para- and meta-substituted analogs.

Properties

CAS No.

88172-50-3

Molecular Formula

C22H18O

Molecular Weight

298.4 g/mol

IUPAC Name

1-[9-(2-methylphenyl)fluoren-9-yl]ethanone

InChI

InChI=1S/C22H18O/c1-15-9-3-6-12-19(15)22(16(2)23)20-13-7-4-10-17(20)18-11-5-8-14-21(18)22/h3-14H,1-2H3

InChI Key

XLZASEAVVQCLOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2(C3=CC=CC=C3C4=CC=CC=C42)C(=O)C

Origin of Product

United States

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